1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 879056-53-8
VCID: VC21388408
InChI: InChI=1S/C16H21N5O3S/c1-14(11-20-13-17-12-18-20)16(22)19-7-9-21(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
SMILES: CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C16H21N5O3S
Molecular Weight: 363.4g/mol

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine

CAS No.: 879056-53-8

Cat. No.: VC21388408

Molecular Formula: C16H21N5O3S

Molecular Weight: 363.4g/mol

* For research use only. Not for human or veterinary use.

1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine - 879056-53-8

Specification

CAS No. 879056-53-8
Molecular Formula C16H21N5O3S
Molecular Weight 363.4g/mol
IUPAC Name 1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one
Standard InChI InChI=1S/C16H21N5O3S/c1-14(11-20-13-17-12-18-20)16(22)19-7-9-21(10-8-19)25(23,24)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
Standard InChI Key MIQALILCGOGOFI-UHFFFAOYSA-N
SMILES CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Synthesis Approaches

While specific synthesis details for 1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine are not available, compounds with similar structures often involve multi-step syntheses. These typically include the formation of the triazole ring via click chemistry or other methods, followed by acylation of the piperazine ring with the appropriate acid chloride or anhydride.

Example Synthesis Steps:

  • Triazole Formation: Click chemistry or other methods to form the 1,2,4-triazole ring.

  • Piperazine Acylation: Reaction of piperazine with an acid chloride or anhydride to introduce the phenylsulfonyl group.

Potential Biological Activities

Compounds with similar structures have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The presence of a piperazine ring and a phenylsulfonyl group could enhance interactions with enzymes or receptors, potentially leading to inhibitory effects.

Potential ApplicationMechanismExample Compounds
AntimicrobialInhibition of microbial enzymesTriazole-based compounds
AntiviralDisruption of viral replicationPiperazine derivatives
AnticancerInhibition of cancer cell proliferationSulfonyl-containing compounds

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